(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-13-2-1-3-14(9-13)24-17(21-22-23-24)10-20-18(25)7-5-12-4-6-15-16(8-12)27-11-26-15/h1-9H,10-11H2,(H,20,25)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFYKWGQTYNIB-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the tetrazole group enhances the compound's interaction with biological targets, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Benzodioxole Derivative A | MRSA | 12.5 |
| Benzodioxole Derivative B | E. coli | 25 |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)... | Staphylococcus epidermidis | 15 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies on related analogues have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Notably, compounds with similar structural features have been shown to induce apoptosis in tumor cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Case Study: In Vitro Anticancer Efficacy
In a study examining the effects of a related compound on human cancer cell lines, it was found that treatment led to a significant reduction in cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 10–100 μM
- Results :
- HeLa: IC50 = 30 μM
- MCF-7: IC50 = 25 μM
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The presence of reactive groups can lead to increased oxidative stress in cancer cells, promoting apoptosis.
- Receptor Modulation : The tetrazole moiety may interact with specific receptors or transporters, affecting drug uptake and metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzo[d][1,3]dioxole and tetrazole rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substituent Variability : Changes in the fluorine position on the phenyl ring impact the compound's binding affinity to target proteins.
- Hydrophobic Interactions : The size and hydrophobicity of substituents correlate with increased antimicrobial activity.
Table 2: SAR Analysis of Derivatives
| Substituent Position | Change Made | Effect on Activity |
|---|---|---|
| Para position on phenyl | Fluorine substitution | Increased potency |
| Meta position on dioxole | Methyl group addition | Decreased potency |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, the incorporation of dioxole and tetrazole structures has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has shown that derivatives of this compound demonstrate antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains .
Modulators of ATP-binding Cassette Transporters
The compound has been explored as a modulator of ATP-binding cassette transporters, which play a critical role in drug resistance mechanisms in cancer therapy. By inhibiting these transporters, this compound could potentially enhance the effectiveness of existing chemotherapeutic agents .
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Dioxole Ring : This step typically involves the reaction of phenolic compounds with aldehydes or ketones under acidic conditions.
- Tetrazole Synthesis : The tetrazole moiety can be synthesized via cycloaddition reactions involving azides and alkynes or through the use of hydrazine derivatives.
- Final Coupling Reaction : The final step involves coupling the dioxole derivative with the tetrazole derivative to yield the target compound.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound and evaluated their anticancer activity in vitro. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Acrylamide Reactivity
The acrylamide group serves as a primary reactive site, enabling nucleophilic additions and cross-coupling reactions:
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Michael Addition : The α,β-unsaturated carbonyl system undergoes Michael additions with amines or thiols. For example, reaction with cysteamine yields thioether adducts with regioselectivity influenced by steric effects.
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Hydrolysis : Under acidic or basic conditions, the acrylamide hydrolyzes to form carboxylic acid derivatives. Hydrolysis rates depend on pH, with faster degradation observed in alkaline media.
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the benzo[d]dioxole ring, enabling structural diversification.
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Michael Addition | Ethanol, 25°C, 12h | Thioether adduct | 78% | |
| Hydrolysis | 1M NaOH, 60°C, 6h | 3-(Benzo[d]dioxol-5-yl)acrylic acid | 92% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivative | 65% |
Benzo[d] dioxole Reactivity
The benzodioxole ring displays stability under mild conditions but reacts under oxidative or reductive environments:
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Oxidative Ring Opening : Treatment with H₂O₂/Fe²⁺ cleaves the dioxole ring, yielding catechol derivatives. This reaction is pH-dependent, with optimal yields at pH 5–6 .
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Electrophilic Substitution : Nitration at the 5-position occurs under HNO₃/H₂SO₄, forming nitrobenzodioxole intermediates .
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Oxidative Ring Opening | H₂O₂/FeSO₄, pH 5.5, 50°C | 4,5-Dihydroxybenzamide | 85% | |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitrobenzo[d]dioxole | 73% |
Tetrazole Functionalization
The 1-(3-fluorophenyl)-1H-tetrazole group participates in cycloadditions and metal coordination:
-
Huisgen Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form triazoles, enhancing solubility .
-
Metal Coordination : The tetrazole nitrogen atoms bind to transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic activity .
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Huisgen Cycloaddition | CuI, DIPEA, DMSO, 60°C | 1,2,3-Triazole derivative | 82% | |
| Zn²⁺ Coordination | ZnCl₂, MeOH, 25°C | Tetrazole-Zn complex | 90% |
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces E/Z isomerization of the acrylamide group, with a half-life of 4.2 hours.
-
Hydrolytic Stability : The compound remains stable in neutral aqueous solutions for >48 hours but degrades rapidly under acidic (t₁/₂ = 8h) or basic (t₁/₂ = 2h) conditions.
Key Findings and Implications
-
The acrylamide and tetrazole groups enable modular derivatization, making the compound valuable in drug discovery .
-
Oxidative susceptibility of the benzodioxole ring limits its use in strongly acidic/oxidative environments .
-
Metal coordination properties suggest applications in catalysis or materials science .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from the literature:
Key Observations :
- Tetrazole vs.
- Fluorophenyl vs. Halogenated/Dimethoxyphenyl : The 3-fluorophenyl group enhances lipophilicity and bioavailability compared to dichlorophenyl (higher molecular weight) or dimethoxyphenyl (polarity-sensitive) .
- Z-Configuration : The Z-isomer may exhibit distinct conformational preferences compared to E-isomers, affecting binding pocket interactions .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The benzo[d][1,3]dioxol-5-yl group increases hydrophobicity, while the tetrazole moiety introduces moderate polarity. This balance may favor blood-brain barrier penetration compared to thiophene-containing analogs .
- Stereochemical Stability : The Z-configuration is less thermodynamically stable than E-isomers, requiring careful synthetic optimization to prevent isomerization .
Methodological Considerations in Similarity Assessment
- Structural Similarity Metrics: Tools like Tanimoto coefficients or graph-based methods are critical for quantifying similarity, as minor substituent changes (e.g., fluorine vs. chlorine) can drastically alter bioactivity .
- Crystallographic Analysis : Programs like SHELXL and Mercury enable precise comparison of molecular packing and intermolecular interactions in crystal structures, which are vital for understanding stability and polymorphism .
Q & A
Q. Basic
- 1H/13C NMR: Identifies acrylamide protons (δ 6.8–7.5 ppm for aromatic H; δ 5.9–6.3 ppm for dioxole methylene) and confirms stereochemistry .
- ESI-MS: Validates molecular weight (e.g., m/z 356.20 [M+H]+ in ) .
- X-ray crystallography: Resolves the Z-configuration and intermolecular interactions (e.g., hydrogen bonding motifs) .
- HPLC: Assesses purity (>95% recommended for biological assays) .
What experimental strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticonvulsant)?
Q. Advanced
- Standardized assays: Replicate enzyme inhibition studies (e.g., Mur ligase assays for antibacterial activity) under uniform conditions (pH, temperature, substrate concentration) .
- Comparative structural analysis: Use molecular docking to compare binding modes with different targets (e.g., bacterial enzymes vs. neuronal ion channels) .
- Purity validation: Contradictions may arise from impurities; re-test batches with ≥98% purity via HPLC .
How does the Z-configuration influence bioactivity compared to the E-isomer?
Q. Advanced
- Steric effects: The Z-configuration positions substituents on the same side, enhancing binding to planar active sites (e.g., enzyme pockets) .
- Experimental validation: Synthesize both isomers and compare IC₅₀ values in enzyme assays. For example, Z-isomers of similar acrylamides show 10–50× higher potency against bacterial targets .
- Computational modeling: Density functional theory (DFT) calculates energy differences between isomers, correlating with observed bioactivity .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- pH stability studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Light sensitivity: Store samples under UV light (λ = 254 nm) and compare degradation rates with dark-stored controls .
- Serum stability: Test solubility and half-life in fetal bovine serum (FBS) to simulate in vivo conditions .
How do structural modifications enhance the compound’s pharmacokinetic properties?
Q. Advanced
- Bioisosteric replacement: Substitute the tetrazole ring with triazoles or oxadiazoles to improve metabolic stability while retaining hydrogen-bonding capacity .
- Prodrug design: Introduce ester or amide prodrug moieties to enhance oral bioavailability .
- LogP optimization: Modify fluorophenyl or dioxole substituents to balance hydrophobicity (target LogP ~2–4) .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock/Vina): Models binding to Mur ligases or ion channels, guided by X-ray crystallography data from similar compounds .
- MD simulations (GROMACS): Simulate 100-ns trajectories to assess binding stability and conformational changes .
- ADMET prediction (SwissADME): Forecasts absorption, toxicity, and CYP450 interactions .
What are the critical challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reactor design: Transition from batch to flow chemistry for exothermic reactions (e.g., acylation) to improve safety and yield .
- Catalyst recovery: Immobilize TEA on silica gel or use ionic liquids to enable reuse .
- Purification bottlenecks: Replace column chromatography with recrystallization or centrifugal partition chromatography .
How does the compound’s electronic profile (e.g., HOMO-LUMO) correlate with its bioactivity?
Q. Advanced
- DFT calculations: Compute HOMO-LUMO gaps (e.g., 4–5 eV) to predict redox reactivity and charge transfer interactions with biological targets .
- Electrostatic potential (ESP) maps: Identify nucleophilic/electrophilic regions (e.g., fluorophenyl vs. acrylamide carbonyl) for site-specific interactions .
- Correlation with IC₅₀: Statistically link computed parameters (e.g., dipole moment) to experimental bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
